molecular formula C7H6BrNO3 B1621992 2-(Bromomethyl)-5-nitrophenol CAS No. 26647-60-9

2-(Bromomethyl)-5-nitrophenol

Cat. No.: B1621992
CAS No.: 26647-60-9
M. Wt: 232.03 g/mol
InChI Key: GFIKQUPVPVZTKV-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-5-nitrophenol is an organic compound with the molecular formula C7H6BrNO3 It is characterized by a bromomethyl group attached to the second position and a nitro group attached to the fifth position of a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-nitrophenol typically involves the bromination of 5-nitrosalicylic acid or its derivatives. One common method includes the following steps:

    Nitration: Starting with phenol, nitration is carried out using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.

    Bromination: The nitrated phenol is then subjected to bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.

Types of Reactions:

    Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride in hydrochloric acid.

    Oxidation Reactions: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, sodium thiolate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Major Products:

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

    Reduction: Formation of 2-(Aminomethyl)-5-nitrophenol.

    Oxidation: Formation of 2-(Bromomethyl)-5-nitroquinone.

Scientific Research Applications

2-(Bromomethyl)-5-nitrophenol has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Material Science: It is used in the preparation of functionalized polymers and materials with specific properties for industrial applications.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-5-nitrophenol largely depends on its chemical reactivity. The bromomethyl group can act as an electrophile, facilitating nucleophilic substitution reactions. The nitro group, being an electron-withdrawing group, can influence the reactivity of the phenol ring, making it more susceptible to electrophilic aromatic substitution reactions. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in biological systems.

Comparison with Similar Compounds

    2-(Chloromethyl)-5-nitrophenol: Similar structure but with a chloromethyl group instead of a bromomethyl group. It exhibits similar reactivity but may differ in terms of reaction rates and conditions.

    2-(Bromomethyl)-4-nitrophenol: The nitro group is positioned differently, which can affect the compound’s reactivity and applications.

    2-(Bromomethyl)-5-nitroanisole:

Uniqueness: 2-(Bromomethyl)-5-nitrophenol is unique due to the specific positioning of the bromomethyl and nitro groups, which confer distinct reactivity patterns and potential applications. Its combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Properties

IUPAC Name

2-(bromomethyl)-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrNO3/c8-4-5-1-2-6(9(11)12)3-7(5)10/h1-3,10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFIKQUPVPVZTKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402139
Record name 2-BROMOMETHYL-5-NITRO-PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26647-60-9
Record name 2-BROMOMETHYL-5-NITRO-PHENOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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